molecular formula C13H12N2O3S B14326683 Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate CAS No. 111054-16-1

Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate

Cat. No.: B14326683
CAS No.: 111054-16-1
M. Wt: 276.31 g/mol
InChI Key: GNMCKSFMZLIYKW-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is an organic compound with the molecular formula C13H12N2O3S It is known for its unique structural features, which include a benzamido group, a cyano group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate typically involves the reaction of ethyl cyanoacetate with benzoyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamido or cyano derivatives.

Scientific Research Applications

Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the cyano and sulfanylidene groups can participate in nucleophilic or electrophilic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • Ethyl 3-benzamido-2-cyano-3-thioxopropanoate
  • Ethyl 3-benzamido-2-cyano-3-oxopropanoate

Comparison: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and biological activity compared to its analogs with oxo or thioxo groups. This uniqueness makes it a valuable compound for developing new chemical entities with specific properties.

Properties

CAS No.

111054-16-1

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate

InChI

InChI=1S/C13H12N2O3S/c1-2-18-13(17)10(8-14)12(19)15-11(16)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,15,16,19)

InChI Key

GNMCKSFMZLIYKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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